O-phenyl-tyrosine

Description

Contextualization of Tyrosine Derivatives as Unnatural Amino Acids

Tyrosine (Tyr), one of the 20 standard proteinogenic amino acids, possesses a unique phenolic hydroxyl group on its side chain. nih.gov This functional group is not only polar but also chemically reactive, capable of donating both a proton and an electron, a feature that is critical to the function of many enzymes. nih.govwikipedia.org The ability to synthetically modify this aromatic ring or its hydroxyl group allows scientists to create a vast array of tyrosine derivatives that are not found in nature. nih.gov These are known as unnatural amino acids (UAAs) or non-canonical amino acids (ncAAs). nih.gov

The primary goal of incorporating these UAAs into proteins is to introduce novel physical, chemical, or biological properties. nih.govnih.gov By replacing the natural tyrosine with a synthetic analogue at a specific site, researchers can systematically probe protein structure, investigate enzyme mechanisms, or engineer proteins with enhanced or entirely new functions. nih.govnih.gov For example, introducing halogenated tyrosine analogues can systematically alter the acidity (pKa) and reduction potential of the phenolic side chain. nih.gov This has been used to fine-tune the catalytic activity of enzymes, demonstrating a direct link between these electrochemical properties and enzyme function. nih.govnih.gov The development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs, particularly from archaeal sources like Methanococcus jannaschii, has been instrumental in making the site-specific incorporation of these tyrosine analogues possible in living cells. nih.govchemimpex.com

Significance of O-Functionalized Tyrosine Analogues in Chemical Biology

A significant subclass of tyrosine derivatives involves the modification of the side-chain hydroxyl oxygen, a strategy known as O-functionalization. This approach fundamentally alters the character of the tyrosine side chain by replacing the polar, hydrogen-bonding hydroxyl group with a new functional group, often an ether. This modification eliminates the native hydrogen-bonding capability and can introduce new properties such as altered size, hydrophobicity, or photoreactivity.

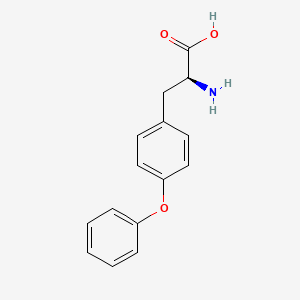

O-phenyl-tyrosine is a quintessential example of an O-functionalized analogue. In this molecule, the hydrogen of the hydroxyl group is replaced by a phenyl group, forming a bulky diaryl ether. This transformation has profound implications for its role within a protein structure:

Steric Bulk: The introduction of a phenyl ring dramatically increases the size and steric hindrance of the side chain compared to the original hydroxyl group.

Hydrophobicity: The polar hydroxyl is replaced with a non-polar ether linkage, significantly increasing the hydrophobicity of the side chain and making it more akin to phenylalanine, but with a different geometry and greater volume. mdpi.com

Loss of H-Bonding: The ability to act as a hydrogen bond donor is eliminated, which can disrupt or alter local protein folding and protein-protein interactions that rely on the native tyrosine's hydroxyl group. nih.gov

A closely related and well-studied analogue is O-benzyl-L-tyrosine, which features a benzyl group (a phenyl ring attached via a methylene bridge) on the oxygen atom. nih.govsigmaaldrich.com This analogue is frequently used as a building block in the synthesis of peptides and other bioactive compounds, where its enhanced lipophilicity and steric bulk are desirable features. chemimpex.com Research using O-functionalized analogues like O-nitrobenzyl-tyrosine has demonstrated their utility as "caged" amino acids. nih.gov In this application, the bulky O-linked group can be cleaved by UV light, restoring the natural tyrosine residue. This allows for precise temporal and spatial control over protein function, providing a powerful tool for studying dynamic cellular processes. nih.gov The incorporation of such bulky, hydrophobic groups serves as a powerful method to probe protein cavities, study ligand binding, and engineer novel protein-based materials. nih.govsigmaaldrich.com

Data Tables

Table 1: Comparison of Selected Tyrosine Analogues

This table provides an overview of various tyrosine derivatives and their modifications, highlighting the change in properties and their research applications.

| Amino Acid Analogue | Modification Type | Key Property Change | Primary Application Area |

| L-Tyrosine | Natural Amino Acid | Polar, H-bond donor, redox-active | Protein structure & function |

| 3-Nitro-L-tyrosine | Ring Nitration | Increased acidity, marker for oxidative stress | Studying nitroxidative stress |

| 3-Fluoro-L-tyrosine | Ring Halogenation | Lowered pKa, altered electronic properties | Probing/tuning enzyme catalysis |

| O-Methyl-L-tyrosine | O-Functionalization (Ether) | Increased hydrophobicity, H-bond donor eliminated | Probing protein structure, NMR studies |

| O-Benzyl-L-tyrosine | O-Functionalization (Ether) | Greatly increased hydrophobicity and steric bulk | Peptide synthesis, probing protein interactions |

| O-Phenyl-L-tyrosine | O-Functionalization (Ether) | Greatly increased hydrophobicity and steric bulk | Probing steric and hydrophobic effects |

| 3,4-Dihydroxy-L-phenylalanine (DOPA) | Ring Hydroxylation | Adds catechol group, strong adhesive properties | Engineering bio-adhesives, protein functionalization |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDNRDDAAFSVNM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Phenyl Tyrosine and Analogues

Chemical Synthesis Approaches to O-Aryl Tyrosine Derivatives

Chemical synthesis provides a versatile platform for the creation of a wide array of O-aryl tyrosine derivatives, including O-phenyl-tyrosine. These methods often involve the strategic functionalization of the tyrosine scaffold, employing techniques that range from classical nucleophilic substitution to modern cross-coupling reactions.

Nucleophilic Substitution Reactions on Tyrosine Phenolic Hydroxyl Groups

The phenolic hydroxyl group of tyrosine is a key functional handle for introducing aryl groups via nucleophilic substitution. nih.govrusselllab.org This approach typically involves the activation of the tyrosine hydroxyl group or the use of highly reactive arylating agents.

One strategy involves the reaction of a protected tyrosine derivative with a suitable arylating agent. For instance, the phenolic hydroxyl group of a tyrosine residue can be modified by polyhalogenated quinones under physiological conditions through a nucleophilic substitution pathway, leading to the formation of fluoroquinone-O-tyrosine conjugates. nih.gov This demonstrates the inherent reactivity of the tyrosine phenol, which can be exploited for arylation.

Another example is the synthesis of N-2-aroylphenyl-tyrosine derivatives. This method involves the copper-catalyzed coupling of a halogenated arylimidoyl compound with a protected tyrosine derivative. google.com The reaction proceeds via nucleophilic attack of the tyrosine phenoxide on the aryl halide, facilitated by the copper catalyst. The use of a base is crucial to generate the phenoxide, which is a more potent nucleophile than the neutral hydroxyl group. The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and maintain the stereochemical integrity of the chiral center in tyrosine. google.com

Table 1: Examples of Nucleophilic Substitution for O-Aryl Tyrosine Synthesis

| Tyrosine Derivative | Arylating Agent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Protected Tyrosine | Tetrafluoro-1,4-benzoquinone | None (physiological conditions) | Fluoroquinone-O-tyrosine conjugate | nih.gov |

Palladium-Catalyzed Arylation and Related Cross-Coupling Strategies for Tyrosine Scaffolds

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of O-aryl tyrosine derivatives, offering high efficiency and broad substrate scope. rsc.orgrsc.org These methods typically involve the reaction of a tyrosine derivative, where the phenolic hydroxyl group has been converted into a more reactive leaving group (e.g., a nonaflate), with an arylboronic acid in a Suzuki-Miyaura coupling. rsc.org

A one-pot synthesis of biaryl α-amino acids has been developed, which involves the activation of a commercially available tyrosine derivative followed by a palladium-catalyzed arylation. rsc.org This approach allows for the rapid generation of a library of fluorescent phenylalanine analogues. The optimization of this one-pot process involves screening different bases and reaction times to achieve high yields. The scope of the reaction is broad, tolerating a range of aryl boronic acids with both electron-donating and electron-withdrawing substituents, as well as ortho-substituted and heteroaromatic boronic acids. rsc.org

In addition to Suzuki-Miyaura coupling, other palladium-catalyzed reactions, such as C-H activation/acylation, have been employed for the modification of tyrosine-containing peptides. researchgate.netthieme-connect.de These methods allow for the direct functionalization of the tyrosine aromatic ring, providing access to a different class of derivatives. For example, a palladium-catalyzed late-stage C-H acylation of tyrosine-containing peptides with alcohols has been reported. researchgate.net This water-compatible labeling technique is scalable and utilizes ethanol (B145695) as a renewable feedstock.

Table 2: Palladium-Catalyzed Synthesis of O-Aryl Tyrosine Derivatives

| Tyrosine Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Tyrosine nonaflate | Aryl boronic acid | Pd₂(dba)₃ / SPhos | Biaryl α-amino acid | rsc.org |

| Tyrosine-containing peptide | Alcohol | Palladium catalyst | C-H acylated peptide | researchgate.net |

Regioselective Functionalization Techniques for Tyrosine Derivatives

Achieving regioselectivity in the functionalization of tyrosine is crucial, especially when multiple reactive sites are present in the molecule. The phenolic hydroxyl group is the primary site for O-arylation, but the amino and carboxyl groups must often be protected to prevent side reactions. rsc.org

Protecting groups are commonly used to ensure that the desired reaction occurs exclusively at the phenolic hydroxyl. For example, in the synthesis of N-2-aroylphenyl-tyrosine, the amino and carboxyl groups of tyrosine are typically protected as esters and amides, respectively. google.com This allows the selective reaction of the deprotonated phenolic hydroxyl with the arylating agent.

Furthermore, metal-free conditions have been developed for the functionalization of tyrosine residues in short peptides. rsc.org One such strategy involves a controlled oxidative dearomatization to convert a tyrosine residue into a 4-amino phenylalanine or 4-amino-3-methoxy phenylalanine derivative in one pot with good yields and excellent regioselectivity. rsc.org

Enzymatic methods can also provide high regioselectivity. For instance, a tandem enzymatic approach using tyrosinase and catechol-O-methyltransferase (COMT) allows for the regioselective derivatization of tyrosine residues in peptides and proteins. researchgate.net Tyrosinase first hydroxylates tyrosine to an L-DOPA residue, which is then alkylated by COMT. researchgate.net

Stereochemical Control in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center in tyrosine is a critical aspect of synthesizing this compound and its analogues, as the biological activity of these compounds is often dependent on their stereochemistry. acs.org

In many chemical synthesis approaches, the use of protected L-tyrosine as a starting material ensures that the final product retains the natural (S)-configuration. google.comrsc.org The reaction conditions are typically optimized to be mild enough to prevent racemization of the α-carbon. For example, the copper-catalyzed synthesis of N-2-aroylphenyl-tyrosine is designed to retain the chirality of the molecule. google.com

Stereochemical studies on enzymes involved in tyrosine metabolism, such as tyrosine phenol-lyase, have shown that the α,β-elimination reactions of L-tyrosine proceed with retention of configuration at the β-carbon. nih.gov While not a direct synthesis of this compound, this highlights the stereospecificity that can be achieved with enzymatic transformations.

Biocatalytic and Biotechnological Routes for Tyrosine Derivative Synthesis

Biocatalysis offers an attractive alternative to chemical synthesis for the production of tyrosine derivatives, often providing high enantioselectivity and regioselectivity under mild reaction conditions. researchgate.net

Enzymatic Biocatalysis for Tyrosine Functionalization

Enzymes play a significant role in the functionalization of tyrosine and the synthesis of its derivatives. researchgate.netmdpi.com These biocatalytic methods can be used to introduce new functional groups onto the tyrosine scaffold or to synthesize the amino acid itself from simpler precursors.

One notable example is the use of tyrosine phenol-lyase, which can catalyze the synthesis of L-tyrosine derivatives from phenols, pyruvate, and ammonia. acs.org This enzyme can be used in a one-pot, two-step cascade with a monooxygenase like P450 BM3. The monooxygenase first regioselectively hydroxylates a monosubstituted benzene (B151609) to the corresponding phenol, which then undergoes C-C bond formation and asymmetric amination catalyzed by tyrosine phenol-lyase to produce L-tyrosine derivatives with high enantiomeric excess. acs.org

Laccases are another class of enzymes that have been used for the functionalization of tyrosine residues. rsc.org A laccase-catalyzed "tyrosine click reaction" with 1-methyl-4-arylurazole allows for the rapid and selective labeling of exposed tyrosine residues on the surface of proteins. rsc.org Unlike tyrosinase, which activates the tyrosine residue directly, laccase activates the labeling reagent, which then reacts with tyrosine. rsc.org

Furthermore, phenylalanine aminomutase has been redesigned to synthesize both (S)- and (R)-β-tyrosine, demonstrating the potential of protein engineering to create novel biocatalysts for the production of non-canonical amino acids. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| O-Aryl Tyrosine |

| Tetrafluoro-1,4-benzoquinone |

| Fluoroquinone-O-tyrosine |

| N-2-aroylphenyl-tyrosine |

| Arylboronic acid |

| Biaryl α-amino acid |

| Phenylalanine |

| 4-amino phenylalanine |

| 4-amino-3-methoxy phenylalanine |

| L-DOPA |

| Pyruvate |

| Ammonia |

| 1-methyl-4-arylurazole |

| (S)-β-Tyrosine |

| (R)-β-Tyrosine |

| L-tyrosine |

| Tyrosine nonaflate |

| Ethanol |

| Aldehyde |

Metabolic Engineering Strategies for Microbial Production of Tyrosine Analogues

The biosynthesis of tyrosine analogues in microorganisms, such as Escherichia coli, is achieved by harnessing and redirecting the cell's native aromatic amino acid pathways. The central strategy involves extensive metabolic engineering to enhance the production of the precursor, L-tyrosine, and to facilitate the subsequent incorporation or modification to yield the desired analogue.

The native biosynthesis of L-tyrosine in E. coli begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), products of central carbon metabolism. nih.govmdpi.com This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), which exists as three isoenzymes (encoded by aroG, aroF, and aroH). mdpi.com A series of enzymatic steps converts the initial product to chorismate, a critical branch point for the synthesis of all three aromatic amino acids: phenylalanine, tryptophan, and tyrosine. nih.govyoutube.com

For tyrosine production, chorismate is converted to prephenate by chorismate mutase, and then to 4-hydroxyphenylpyruvate by prephenate dehydrogenase. youtube.com In E. coli, these two activities are carried out by the bifunctional enzyme chorismate mutase/prephenate dehydrogenase, encoded by the tyrA gene. nih.govresearchgate.net A final transamination step yields L-tyrosine. mdpi.com

This pathway is tightly regulated at multiple levels, primarily through feedback inhibition and transcriptional repression, which present major hurdles for overproduction. nih.govasm.org The activity of the DAHPS isoenzymes and the TyrA enzyme is inhibited by high concentrations of phenylalanine and tyrosine, respectively. nih.govresearchgate.net Furthermore, the tyrR gene product acts as a repressor, controlling the expression of several key pathway genes, including aroF, aroG, and tyrA. mdpi.comnih.govnih.gov

To overcome these limitations and create microbial cell factories for tyrosine and its analogues, several key metabolic engineering strategies are employed:

Deregulation of the Pathway : This is often achieved by deleting the tyrR repressor gene, leading to the constitutive high-level expression of the tyrosine biosynthetic enzymes. mdpi.comnih.gov

Alleviating Feedback Inhibition : A crucial step is to replace the native enzymes with feedback-resistant (fbr) variants. nih.gov For instance, expressing a mutant version of the tyrA gene (tyrAfbr) prevents the final product, L-tyrosine, from inhibiting its own synthesis, thereby allowing for its accumulation to high levels. nih.govresearchgate.net Similarly, using feedback-resistant versions of DAHPS (e.g., aroGfbr) is a common strategy. nih.gov

Channeling Carbon Flux : To increase the yield of tyrosine, competing metabolic pathways are often blocked. For example, the pathway leading to phenylalanine can be disrupted to direct more of the common intermediate, prephenate, towards tyrosine synthesis. mdpi.com

Incorporation of Analogues : Once high levels of the precursor amino acid can be produced, or if the analogue is supplied externally, its incorporation into proteins can be achieved. One method is Selective Pressure Incorporation (SPI), which uses an auxotrophic host strain that cannot synthesize a particular canonical amino acid. nih.govfrontiersin.org When this strain is grown in a medium depleted of the canonical amino acid but supplemented with the desired analogue (e.g., this compound), the cell's translational machinery incorporates the analogue into its proteins. nih.govfrontiersin.org A more specific method involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the non-canonical amino acid and does not cross-react with the host's endogenous systems. mdpi.com

Interactive Data Table: Key Genes and Engineering Strategies for Tyrosine Production

| Gene(s) | Encoded Enzyme/Protein | Function in Pathway | Common Engineering Strategy | Rationale | Source(s) |

| aroG, aroF | DAHPS Isoenzymes | First committed step; converts PEP and E4P to DAHP. | Overexpress feedback-resistant variant (aroGfbr). | Increase carbon flow into the pathway and bypass feedback inhibition by aromatic amino acids. | nih.govmdpi.com |

| tyrA | Chorismate Mutase / Prephenate Dehydrogenase | Converts chorismate to 4-hydroxyphenylpyruvate. | Overexpress feedback-resistant variant (tyrAfbr). | Bypass feedback inhibition by L-tyrosine to allow overproduction. | nih.govresearchgate.net |

| tyrB | Tyrosine Aminotransferase | Final step; converts 4-hydroxyphenylpyruvate to L-tyrosine. | Overexpression. | Enhance the final conversion to the desired product. | mdpi.com |

| tyrR | TyrR Repressor | Transcriptional repressor of aroF, aroG, tyrA, tyrB. | Gene knockout/deletion. | Deregulate the pathway, leading to increased expression of key enzymes. | mdpi.comnih.govnih.gov |

| ppsA | Phosphoenolpyruvate Synthase | Regenerates PEP from pyruvate. | Overexpression. | Increase the availability of the key precursor PEP. | nih.gov |

| tktA | Transketolase A | Involved in the synthesis of the precursor E4P. | Overexpression. | Increase the availability of the key precursor E4P. | nih.gov |

Spectroscopic Characterization and Structural Elucidation of O Phenyl Tyrosine Analogues

Advanced Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

NMR spectroscopy is a cornerstone for the structural analysis of O-phenyl-tyrosine, providing detailed information about the chemical environment of each atom. While specific experimental data for this compound is not extensively published, predictions can be made based on the well-understood principles of NMR and data from its parent compounds, tyrosine and phenylalanine. nih.govresearchgate.net

The 1H NMR spectrum is expected to show distinct signals for the amino acid backbone (α-H, β-H₂, NH₂) and the two aromatic rings. The protons on the original tyrosine ring would be significantly affected by the ether linkage, which alters the electron density of the ring. Similarly, in the 13C NMR spectrum, the C4 carbon (of the original phenol) would experience a notable shift due to the C-O-C bond. illinois.edu The presence of the additional phenyl group introduces more complexity in the aromatic region of both 1H and 13C spectra compared to standard tyrosine. researchgate.net

Conformational preferences, dictated by dihedral angles, can be inferred from coupling constants and through-space correlations observed in 2D NMR experiments like NOESY. These analyses help determine the spatial arrangement of the two phenyl rings relative to each other and to the amino acid backbone. nih.gov

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and pH.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| α-Carbon | ~4.0 - 4.5 | ~55 - 60 |

| β-Carbon | ~3.0 - 3.3 | ~35 - 40 |

| Carboxyl Carbon | - | ~170 - 175 |

| Aromatic Protons (Tyr Ring) | ~6.9 - 7.3 (doublets) | - |

| Aromatic Protons (Phenyl Ether Ring) | ~7.0 - 7.5 (multiplets) | - |

| Aromatic Carbons | - | ~115 - 160 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is critical for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can verify the elemental composition with high accuracy.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of this compound ([M+H]⁺) would be expected to follow fragmentation pathways characteristic of both amino acids and diaryl ethers. Common fragmentation of the amino acid portion includes the neutral losses of water (H₂O) and formic acid (HCOOH). researchgate.net A key fragmentation pathway would involve the cleavage of the ether bond, a process known as alpha cleavage in ethers, which could lead to the formation of a phenoxy radical or cation and a corresponding tyrosine-derived fragment. youtube.com The stability of the resulting fragments dictates the observed product ion spectrum, providing clear evidence of the diaryl ether linkage.

Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

|---|---|---|

| 258.11 [M+H]⁺ | 241.11 | Loss of NH₃ |

| 258.11 [M+H]⁺ | 212.09 | Loss of HCOOH (from carboxyl group) |

| 258.11 [M+H]⁺ | 182.08 | Cleavage resulting in a Tyr-like immonium ion |

| 258.11 [M+H]⁺ | 165.05 | Loss of the phenoxy group (C₆H₅O) |

| 258.11 [M+H]⁺ | 93.03 | Phenoxy cation (C₆H₅O⁺) |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Properties

UV-Visible and Infrared spectroscopy probe the electronic and vibrational states of the molecule, respectively.

UV-Vis Spectroscopy: The UV spectrum of this compound is dominated by π → π* transitions within the two aromatic rings. Compared to tyrosine, which typically shows an absorption maximum around 275 nm, the extended conjugation provided by the diaryl ether system in this compound is expected to cause a slight bathochromic (red) shift in the absorption maximum. nih.goviosrjournals.org The exact position and intensity of the absorption bands are sensitive to the solvent environment and the conformation of the molecule, which affects the orbital overlap between the two phenyl rings. acs.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the functional groups present in this compound. Key vibrational modes include the N-H stretches of the amine group, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching vibrations. optica.orgmdpi.com A diagnostically important band for this compound that distinguishes it from tyrosine is the asymmetric C-O-C stretch of the diaryl ether, typically found in the 1200-1250 cm⁻¹ region. The absence of a broad O-H stretching band (typically ~3200-3600 cm⁻¹) from a phenolic hydroxyl group is another key indicator of the ether linkage formation. acs.org

Table 3: Key IR and UV-Vis Spectroscopic Data for Tyrosine and Predicted Data for this compound

| Spectroscopic Feature | Tyrosine | This compound (Predicted) |

|---|---|---|

| UV λmax | ~275 nm iosrjournals.org | ~275-285 nm |

| IR: Phenolic O-H Stretch | ~3200-3600 cm⁻¹ (broad) acs.org | Absent |

| IR: Carboxylic C=O Stretch | ~1700-1730 cm⁻¹ acs.org | ~1700-1730 cm⁻¹ |

| IR: Diaryl Ether C-O-C Stretch | Absent | ~1200-1250 cm⁻¹ |

Conformational Analysis in Solution and Gas Phase

In the gas phase, free from solvent interactions, the molecule's conformation is governed by intramolecular forces, such as hydrogen bonding between the amino and carboxyl groups, and steric hindrance from the bulky diaryl ether side chain. acs.org Computational methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface and identifying stable conformers in the gas phase. acs.orgacs.org

In solution, the conformational equilibrium is influenced by interactions with solvent molecules. Polar solvents can stabilize more extended conformations by solvating the charged amino and carboxylate groups, whereas nonpolar solvents may favor more folded structures driven by intramolecular hydrogen bonding. Techniques like NMR spectroscopy can provide experimental evidence for the dominant solution-phase conformations. nih.govillinois.edu The bulky nature of the O-phenyl group likely restricts the rotational freedom of the side chain compared to the hydroxyl group in tyrosine.

Photophysical Properties of this compound and Related Fluorescent Analogues

The photophysical properties of aromatic amino acids are of great interest for their use as intrinsic fluorescent probes. researchgate.netrsc.org Tyrosine itself is fluorescent, though its quantum yield is modest.

The introduction of a phenyl ether linkage in this compound is expected to modulate its photophysical properties. The larger π-conjugated system could lead to changes in both the absorption and emission spectra. Dityrosine (B1219331), a C-C linked dimer, is known to be highly fluorescent, with an emission maximum around 400-410 nm. researchgate.net While the ether linkage in this compound provides a less direct electronic connection than a C-C bond, some alteration of the fluorescence properties relative to tyrosine is anticipated. The fluorescence quantum yield and lifetime may be sensitive to the relative orientation of the two phenyl rings, which can be influenced by the local environment. rsc.org

Fluorescent analogues of tyrosine are often synthesized by extending the π-conjugation of the aromatic side chain, for instance, by creating stilbene (B7821643) or meta-phenylenevinylene derivatives. researchgate.netrsc.org These modifications can dramatically shift emission wavelengths across the visible spectrum and enhance quantum yields, making them powerful tools for biological imaging. While this compound itself may not be a highly fluorescent probe, it serves as a structural model for diaryl ether cross-links that can occur in proteins under oxidative stress, and understanding its fundamental photophysical properties is crucial. nih.gov

Table 4: Comparison of Photophysical Properties Note: Data for this compound is predictive.

| Compound | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Phenylalanine | ~260 nm omlc.org | ~282 nm omlc.org | ~0.02 omlc.org |

| Tyrosine | ~275 nm nih.gov | ~303 nm nih.gov | ~0.14 |

| Dityrosine | ~315 nm researchgate.net | ~400-410 nm researchgate.net | Variable |

| This compound (Predicted) | ~275-285 nm | ~305-320 nm | Likely < 0.1 |

Computational and Theoretical Investigations of O Phenyl Tyrosine Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For a novel compound like O-phenyl-tyrosine, these methods would be essential for a foundational understanding.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a workhorse of computational chemistry, used to determine the electronic structure of molecules. For this compound, DFT calculations would be employed to compute properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This data would provide a profile of the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack. Comparative studies with tyrosine would highlight the electronic influence of the O-phenyl group. For instance, studies on tyrosine and phenylalanine have utilized DFT to analyze their molecular geometry and electronic properties, but similar analyses for this compound are not present in the available literature. sciencedaily.comacs.orgbohrium.com

Ab Initio and Composite Wave-Function Methods for Accurate Energetics and Conformational Landscapes

For high-accuracy energetic information and a detailed exploration of the conformational possibilities, ab initio and composite wave-function methods are the gold standard. These methods would be used to calculate the relative energies of different rotational isomers (rotamers) of the this compound side chain. Understanding the conformational landscape is crucial as it dictates how the molecule might interact with biological targets. While extensive research has been conducted on the conformational preferences of tyrosine using these methods, such detailed energetic maps for this compound have not been published. nih.govmdpi.comnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a window into the dynamic behavior of molecules and their interactions with other systems, such as proteins or membranes.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be invaluable for identifying potential protein targets and understanding the binding modes. The introduction of the bulky phenyl group in place of the hydroxyl proton of tyrosine would significantly alter its size, shape, and hydrogen bonding capabilities, leading to different interaction patterns with protein binding pockets. While docking studies have been performed on various tyrosine derivatives, specific studies involving this compound as a ligand are absent from the scientific literature. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, both in solution and in complex with a receptor, would reveal its conformational flexibility and the stability of its interactions. This would allow for the characterization of the ensemble of conformations it adopts and the key interactions that maintain a stable ligand-receptor complex. Extensive MD simulations have been performed on tyrosine and its analogues to understand their aggregation and interaction behaviors, but this compound has not been the subject of such investigations. mdpi.comnih.gov

Structure-Reactivity Relationship Studies of this compound Analogues

Structure-reactivity relationship studies involve systematically modifying the structure of a molecule and observing the effect on its reactivity or biological activity. For this compound, this would involve comparing its properties to a series of related analogues. Such studies are crucial for rational drug design and understanding the chemical biology of a compound. While the principles of structure-reactivity are well-established and have been applied to countless series of compounds, a specific study detailing these relationships for this compound analogues is not currently available in the public domain. Research comparing the reactivity of phenylalanine and tyrosine provides a framework for how such a study on this compound might be approached. sciencedaily.comacs.orgbohrium.com

Advanced Analytical Strategies for O Phenyl Tyrosine and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of amino acids, enabling their separation from complex biological matrices. The choice between liquid and gas chromatography typically depends on the analyte's volatility and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids and their derivatives due to its versatility and applicability to non-volatile and thermally sensitive molecules like O-phenyl-tyrosine. nih.gov Reversed-phase (RP) HPLC is the most common modality. researchgate.net

Methodologies for aromatic amino acids often utilize C18 columns for separation. nih.gov The mobile phase typically consists of an aqueous component (like a phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile. nih.govjocpr.com Adjusting the pH of the mobile phase is critical, as it affects the ionization state and, therefore, the retention of amino acids. helixchrom.com For underivatized amino acids, UV detection is a straightforward approach, with detection wavelengths typically set around 210-215 nm to capture the peptide bond absorbance or at specific wavelengths for aromatic side chains. researchgate.netresearchgate.net A simple HPLC/UV method based on a reversed-phase separation of aromatic amino acids like tyrosine and phenylalanine without derivatization has been proposed, offering a limit of detection (LOD) of approximately 0.05 µM. researchgate.net Some methods allow for the direct injection of plasma after a simple protein precipitation step, enabling rapid analysis with run times of less than 10 minutes. nih.govnih.gov

For enhanced sensitivity and selectivity, pre- or post-column derivatization can be employed, using reagents like o-phthalaldehyde (B127526) (OPA), which react with primary amines to form fluorescent compounds, allowing for fluorescence detection (FLD). nih.gov

| Parameter | Typical Condition for Aromatic Amino Acid Analysis | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8; Mixed-mode (HILIC/Cation-Exchange) | researchgate.nethelixchrom.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, phosphate buffer) | nih.govjocpr.comnih.gov |

| Detection | UV (210-280 nm), Fluorescence Detector (FLD) (with derivatization) | nih.govresearchgate.netresearchgate.net |

| Sample Preparation | Protein precipitation (e.g., with trichloroacetic acid), direct injection, or derivatization | nih.goveaglebio.com |

| Run Time | <10 minutes to 30 minutes | nih.govnih.gov |

Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is not directly applicable to non-volatile compounds like amino acids. sigmaaldrich.com Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the polar functional groups (carboxyl, amino, and hydroxyl) into more volatile and thermally stable moieties. sigmaaldrich.comthermofisher.com

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.comnih.gov MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com

Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride (B1165640) - PFPA) is also effective. nih.gov Alkyl chloroformates can also be used for derivatization. nih.gov

Once derivatized, the compounds are separated on a capillary column, typically with a non-polar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. nih.govhmdb.ca The analysis of derivatized amino acids is well-established and provides the high chromatographic efficiency needed to separate complex mixtures of metabolites. nih.govnih.gov

| Parameter | Typical Condition for Aromatic Amino Acid Analysis | Reference |

|---|---|---|

| Derivatization Reagent | MSTFA, MTBSTFA (Silylation); Alkyl Chloroformates, PFPA (Acylation) | sigmaaldrich.comnih.govnih.gov |

| Reaction Conditions | Heating (e.g., 100-120 °C for 30-240 min) | sigmaaldrich.comnih.gov |

| GC Column | 5%-phenyl methylpolysiloxane capillary column (e.g., TRACE TR-5, SLB-5ms) | sigmaaldrich.comthermofisher.com |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | thermofisher.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled sensitivity and specificity, making them the gold standard for metabolomic analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying amino acids and their metabolites in complex biological fluids, often without the need for derivatization. nih.govresearchgate.netyoutube.com The technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

In a typical LC-MS/MS workflow, compounds eluting from the HPLC column are ionized, commonly using an electrospray ionization (ESI) source. The resulting ions are then guided into the mass spectrometer. For quantitative analysis, the instrument is often operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte, e.g., this compound) in the first quadrupole, fragmenting it in a collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides very high selectivity and significantly reduces chemical noise. LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple tyrosine and phenylalanine metabolites. nih.govresearchgate.netmdpi.com

| Parameter | Typical Condition for Tyrosine Analogue Analysis | Reference |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | nih.govresearchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) | nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and specific detection of MS. As with GC alone, samples must first undergo derivatization to increase volatility. nih.gov The electron ionization (EI) source in a GC-MS system produces consistent and reproducible fragmentation patterns for derivatized analytes. nih.gov These fragmentation patterns serve as a chemical "fingerprint," which can be compared against spectral libraries for confident compound identification. nih.gov

For quantitative analysis, GC-MS is typically operated in the selected ion monitoring (SIM) mode, where the instrument is set to detect only a few characteristic ions for the target analyte, thereby increasing sensitivity and selectivity. nih.gov GC-MS methods have been validated for the analysis of numerous amino acids and their metabolites in biological samples like blood and urine. nih.gov For instance, a method for analyzing phenylalanine and tyrosine in neonatal blood spots after derivatization with MTBSTFA reported low detection limits of 1.2 µmol/L and 1.6 µmol/L, respectively. nih.gov

| Parameter | Typical Condition for Aromatic Amino Acid Metabolite Analysis | Reference |

|---|---|---|

| Derivatization | Silylation (e.g., using TMS or TBDMS reagents) | nih.gov |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane | hmdb.ca |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Analysis Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | nih.gov |

| Retention Index (L-Tyrosine, 3 TMS) | 1934.12 | hmdb.ca |

Electrochemical and Biosensor-Based Detection Methods for Tyrosine and Analogues

Electrochemical methods offer a promising alternative to chromatography-based techniques, providing rapid, low-cost, and portable analysis platforms. nih.gov These methods are particularly well-suited for electroactive compounds like tyrosine and its analogues. core.ac.uk

Electrochemical sensors and biosensors for tyrosine often rely on its oxidation at an electrode surface. nih.gov To enhance the sensitivity and selectivity of this detection, the electrode surface is frequently modified with nanomaterials or enzymes. nih.govnih.gov

Nanomaterial-Modified Electrodes: Materials like graphene and copper nanoparticles can be deposited on an electrode (e.g., glassy carbon or pencil graphite) to increase the surface area and facilitate electron transfer, leading to a stronger and more easily detectable signal. nih.govrsc.org

Enzyme-Based Biosensors: These sensors immobilize an enzyme, such as tyrosinase or laccase, onto the electrode surface. nih.govnih.gov The enzyme specifically catalyzes the oxidation of tyrosine (and potentially its analogues), and the electrochemical sensor detects either the consumption of a cosubstrate (like oxygen) or the production of an electroactive product. nih.gov This enzymatic recognition step provides high selectivity. A biosensor using tyrosinase immobilized on a graphene and platinum nanoparticle composite film showed a detection limit for L-tyrosine as low as 4.75 x 10⁻⁸ M. nih.gov Another design using a laccase-modified electrode achieved a detection limit of 2.29 x 10⁻⁸ M. nih.gov

While these sensors are typically developed for tyrosine, their principles could be adapted for the detection of this compound, provided the analogue can interact with the enzyme's active site or be oxidized at the modified electrode surface.

| Sensor Type | Recognition Element/Modifier | Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Enzyme Biosensor | Tyrosinase, Graphene, Platinum Nanoparticles | L-Tyrosine | 4.75 × 10⁻⁸ M | nih.gov |

| Enzyme Biosensor | Laccase, Polypyrrole, Hexacyanoferrate(II) | L-Tyrosine | 2.29 × 10⁻⁸ M | nih.gov |

| Electrochemical Sensor | Reduced Graphene Oxide-Copper (rGO-Cu) | L-Tyrosine | 1.0 × 10⁻⁷ M | rsc.org |

| Whole-cell Biosensor | Engineered E. coli with fluorescent reporters | Tyrosine | N/A (Fluorescence-based) | rsc.org |

| Microchip Electrophoresis | Pyrolyzed photoresist film electrode | Tyrosine & Phenylalanine derivatives | N/A | nih.govwiley.com |

Biochemical Applications of O Phenyl Tyrosine in Protein Systems

Site-Specific Incorporation into Proteins via Genetic Code Expansion

Genetic code expansion is a revolutionary technique that enables the site-specific incorporation of UAAs, such as O-phenyl-tyrosine, directly into proteins during translation. core.ac.uk This methodology relies on repurposing a specific codon, typically a stop codon, to encode the UAA. core.ac.ukualberta.ca This process requires the introduction of a new set of translational machinery that is orthogonal to the host cell's own components, meaning it functions independently without cross-reacting with the endogenous tRNAs and aminoacyl-tRNA synthetases. ualberta.ca

Engineering Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs for this compound Incorporation

The cornerstone of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. ualberta.canih.gov This pair must meet two critical criteria: the orthogonal aaRS must specifically charge its partner tRNA with the unnatural amino acid (in this case, this compound) and not with any of the 20 canonical amino acids, and the orthogonal tRNA (O-tRNA) must not be recognized by any of the host's endogenous synthetases. ualberta.ca

The most common approach involves evolving an existing aaRS/tRNA pair from one organism for use in another. For instance, the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from the archaeon Methanocaldococcus jannaschii (Mj) is frequently used in E. coli because it exhibits limited cross-reactivity with the host's machinery. greeley.orgnih.gov

To alter the specificity of the synthetase to recognize this compound instead of natural tyrosine, its active site is mutated. This is typically achieved through directed evolution, where a large library of synthetase variants with randomized active site residues is generated. greeley.orgnih.gov These libraries are then subjected to stringent selection pressures. A common strategy involves a dual-selection system:

Positive Selection: Cells are grown in the presence of this compound and a reporter gene containing a premature stop codon (e.g., an amber codon, UAG). Only cells with a functional aaRS variant that can incorporate the UAA at the stop codon will produce the full-length reporter protein (e.g., an antibiotic resistance gene or a fluorescent protein), allowing them to survive or be identified. nih.govyoutube.com

Negative Selection: The surviving cells are then grown in the absence of the UAA. If a synthetase variant incorporates a natural amino acid, the cells will express a toxic gene (like barnase), leading to cell death. youtube.com This step eliminates variants that are not specific to the UAA.

Through iterative cycles of positive and negative selection, highly specific and efficient orthogonal aaRS/tRNA pairs for this compound can be isolated. For example, a similar process was used to engineer a synthetase for O-methyl-L-tyrosine (MeTyr), a close analog of this compound, resulting in a 10-fold improvement in its incorporation efficiency. nih.govresearchgate.net

| Engineered Synthetase System | Target UAA | Key Features | Organism |

| MjTyrRS Variant | O-methyl-L-tyrosine | 10-fold improved incorporation efficiency after directed evolution. | E. coli |

| MjTyrRS Variant | p-azidophenylalanine | Active site residues randomized based on crystal structure. | E. coli |

| PylRS Variant (N346A/C348A) | meta-Substituted Phenylalanines | A large hydrophobic pocket accommodates various derivatives. | E. coli |

| EcYRS Variant | p-acetylphenylalanine | Functional in mammalian cells for amber codon suppression. | Mammalian cells |

This table presents examples of engineered synthetase systems for incorporating unnatural amino acids, including analogs structurally similar to this compound, illustrating the general strategies employed.

Strategies for Sense Codon Reassignment and Amber Suppression for Unnatural Amino Acid Integration

To direct the incorporation of the UAA into a growing polypeptide chain, a codon must be designated to encode it. The most common strategies are amber suppression and sense codon reassignment. core.ac.ukresearchgate.net

Amber Suppression: This technique repurposes the amber stop codon (UAG), which is the least frequently used stop codon in many organisms like E. coli. youtube.comresearchgate.net An orthogonal tRNA with an anticodon loop mutated to CUA is created, which recognizes the UAG codon. researchgate.net When this suppressor tRNA is charged with this compound by its engineered orthogonal synthetase, it delivers the UAA to the ribosome in response to a UAG codon that has been genetically engineered into the desired position within a gene. ualberta.ca This allows the ribosome to read through the stop signal and continue translation, resulting in a full-length protein containing this compound at the specified site. nih.gov

Sense Codon Reassignment: While amber suppression is powerful, it is generally limited to incorporating a single type of UAA per protein. To incorporate multiple, distinct UAAs, or to improve incorporation efficiency in organisms where amber suppression is inefficient, sense codons can be reassigned. researchgate.netnih.gov This approach involves replacing all instances of a specific sense codon in an organism's genome with a synonymous codon. nih.gov The tRNA that naturally decodes the now-unused codon is then deleted, freeing it up for reassignment. nih.gov An orthogonal aaRS/tRNA pair can then be introduced to decode this newly blank codon with a UAA. frontiersin.orgnih.gov For example, researchers have successfully reassigned the AGG arginine codon and the TCG and TCA serine codons in E. coli to incorporate various noncanonical amino acids. researchgate.netnih.gov Such strategies could be adapted for the multi-site incorporation of this compound or its co-incorporation with other UAAs.

Rational Design of Proteins with Altered Functionalities

The incorporation of this compound provides a tool for the rational design of proteins with tailored functions. The bulky, hydrophobic phenyl group can introduce new steric and electronic properties into a protein's structure, enabling the fine-tuning of its activity, stability, and binding interactions. core.ac.uk

Modulation of Enzyme Catalytic Activity and Substrate Specificity through this compound Integration

Placing this compound within an enzyme's active site can profoundly alter its catalytic properties. The additional phenyl ring can create new van der Waals or hydrophobic interactions with substrates, or it can sterically hinder the binding of natural substrates, thereby shifting the enzyme's specificity.

Research on related ammonia-lyases and decarboxylases provides a framework for understanding these potential effects. In tyrosine ammonia-lyase (TAL), which converts L-tyrosine to p-coumaric acid, the active site pocket is precisely shaped to accommodate the tyrosine substrate. nih.gov Mutating key residues, such as His89 to Phenylalanine in one TAL, can switch its substrate preference from L-Tyrosine to L-Phenylalanine. nih.gov This demonstrates the principle that subtle changes in the active site can dramatically alter substrate specificity.

By analogy, incorporating this compound into an enzyme's active site could:

Enhance or alter substrate binding: The extended phenyl group could form favorable interactions with larger, more hydrophobic substrates that are not accommodated by the wild-type enzyme.

Block natural substrate binding: The bulkiness of the O-phenyl group could occlude the active site, reducing or eliminating activity towards the native substrate while potentially opening up reactivity towards new, non-native substrates.

Modify the catalytic environment: The electronic properties of the additional aromatic ring could influence the pKa of nearby catalytic residues, thereby modulating the rate of the chemical reaction.

Studies on other UAAs have confirmed this potential. For instance, incorporating p-benzoyl-L-phenylalanine (pBpA) into the active site of an (R)-amine transaminase resulted in a 15-fold enhancement in activity for a non-native substrate. nih.gov

| Enzyme Modification Study | Unnatural Amino Acid | Position of Incorporation | Observed Effect on Function |

| (R)-amine transaminase | p-benzoyl phenylalanine (pBpA) | Active Site (Phe88) | 15x increase in activity for 1-phenylpropan-1-amine. nih.gov |

| Tyrosine Ammonia-Lyase (mutant) | Phenylalanine (replacing His89) | Active Site (His89) | Switched kinetic preference from L-Tyr to L-Phe. nih.gov |

| Chymotrypsin | - | Specificity Pocket | The pocket accommodates bulky hydrophobic side chains like phenylalanine. youtube.com |

This table shows examples of how modifying enzyme active sites, either through mutagenesis or by the nature of the wild-type enzyme, can influence substrate specificity and catalytic activity, providing a basis for the expected effects of this compound integration.

Probing Protein Structure and Dynamics using this compound Derivatives

Tyrosine derivatives are valuable tools for investigating protein structure and dynamics. The introduction of specific chemical groups allows for the use of various biophysical techniques. While this compound itself is not a common probe, its derivatives or analogs with spectroscopic handles can be incorporated using the same genetic code expansion techniques.

For example, fluorinated amino acids, such as 3-fluorotyrosine, have been incorporated into proteins to serve as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org The fluorine atom provides a sensitive and specific signal that reports on the local environment, conformation, and dynamics of the protein region where it is installed. wikipedia.org

Similarly, this compound could be modified to include other useful probes:

Photo-crosslinkers: Analogs like p-benzoyl-L-phenylalanine (pBpA) contain a photoreactive benzophenone (B1666685) group. nih.gov Upon UV irradiation, this group forms a covalent bond with nearby interacting molecules, allowing for the mapping of protein-protein or protein-ligand binding interfaces. nih.gov

Spectroscopic labels: The phenyl group could be substituted with fluorescent or spin-label moieties to study protein conformational changes and dynamics using techniques like Förster Resonance Energy Transfer (FRET) or Electron Paramagnetic Resonance (EPR) spectroscopy.

Heavy atoms: Introducing a heavy atom, such as iodine or bromine, onto the phenyl ring of this compound can aid in solving protein crystal structures through X-ray crystallography by facilitating phasing. greeley.org

Development of Protein Bioconjugates for Advanced Research

The tyrosine side chain is an attractive target for site-specific protein modification and bioconjugation. nih.gov Its unique reactivity allows for the attachment of a wide range of molecules, including drugs, fluorophores, and polymers like polyethylene (B3416737) glycol (PEG). nih.gov The incorporation of this compound provides an additional, chemically distinct handle that can be used for these purposes.

A prominent method for tyrosine-based bioconjugation involves its enzymatic oxidation. The enzyme tyrosinase can oxidize a solvent-exposed tyrosine residue to a highly reactive o-quinone. acs.orgacs.org This o-quinone intermediate can then react with various nucleophiles, such as the thiol group of a cysteine residue on another protein or a small molecule, to form a stable covalent bond. nih.govacs.org This strategy has been used to create well-defined protein-protein conjugates, such as attaching a GFP protein to the Cas9 nuclease. nih.gov

The presence of an this compound residue could offer alternative or orthogonal conjugation chemistry. The additional phenyl ring can be functionalized with "click chemistry" handles, such as azides or alkynes, either before or after its incorporation into the protein. nih.gov These bioorthogonal groups react specifically and efficiently with their partners, allowing for highly selective labeling of the protein without affecting native amino acids. princeton.edu This approach has been used to create antibody-drug conjugates (ADCs), where a potent toxin is attached to an antibody that targets cancer cells. nih.gov

This compound as a Molecular Probe for Biological Systems

The unique structural and electronic properties of this compound, a synthetic aromatic amino acid, have positioned it as a compound of interest for the development of molecular probes. These probes are designed to investigate biological systems by providing detectable signals in response to specific molecular events or environmental changes. The introduction of the phenyl group to the hydroxyl of tyrosine creates a biaryl ether linkage, which can influence the photophysical properties and provide a scaffold for further chemical modification.

Fluorescent and Spectroscopic Probes Derived from this compound

The development of fluorescent and spectroscopic probes from amino acids is a significant area of research in chemical biology. While natural aromatic amino acids like tryptophan and tyrosine have intrinsic fluorescence, their optical properties can be limited for certain applications. nih.gov Therefore, there is considerable interest in designing unnatural amino acids (UAAs) with enhanced or novel spectroscopic characteristics. nih.gov

The modification of the tyrosine side chain is a common strategy to create such probes. For instance, extending the π-conjugation of the aromatic ring or introducing specific functional groups can lead to new fluorescent amino acids with tunable emission wavelengths and sensitivity to the local environment. nih.govacs.org One such example, although not a direct derivative of this compound, is p-cyano-phenylalanine (PheCN), which has been shown to have fluorescence emission that is sensitive to the solvent environment, making it a useful optical probe for studying protein binding and folding. nih.gov The fluorescence quantum yield of PheCN is notably higher than that of phenylalanine, and it can be selectively excited in the presence of other aromatic amino acids. nih.gov

While direct examples of fluorescent probes based on the this compound scaffold are not extensively documented in peer-reviewed literature, the principles of UAA-based probe design suggest its potential. The O-phenyl group could serve as a starting point for further derivatization to create novel fluorophores. The spectroscopic properties of phenylalanine and tyrosine are well-characterized, providing a baseline for understanding how the addition of a phenyl group might alter the absorption and emission spectra. nih.govacs.org Computational studies on the conformational and spectroscopic parameters of phenylalanine and tyrosine have laid the groundwork for predicting the properties of their derivatives. nih.govacs.org

Table 1: Spectroscopic Properties of Selected Aromatic Amino Acids

| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Key Features as a Probe |

| Tyrosine | ~274 | ~303 | Intrinsic fluorescence, sensitive to local environment. |

| Tryptophan | ~280 | ~348 | Highest quantum yield among natural amino acids, sensitive to solvent polarity. nih.gov |

| p-cyano-phenylalanine | Not specified | Sensitive to solvent | Higher quantum yield than phenylalanine, can be selectively excited. nih.gov |

This table provides a general overview of the spectroscopic properties, which can vary depending on the specific experimental conditions.

Photo-Crosslinkable and Bioorthogonal Probes Utilizing this compound Scaffolds

Photo-crosslinking and bioorthogonal chemistry are powerful techniques for studying molecular interactions within the complex environment of living cells. nih.govwikipedia.org These methods often rely on the incorporation of unnatural amino acids bearing specific reactive groups into proteins. researchgate.net

Photo-crosslinkable amino acids contain a photoreactive moiety that, upon activation with light, forms a covalent bond with nearby molecules, thus capturing transient interactions. nih.gov A widely used example is p-benzoyl-L-phenylalanine (pBpa), which contains a benzophenone group that can be activated by UV light to crosslink with neighboring proteins. nih.govresearchgate.netmdpi.com While this compound itself is not photoreactive, its phenyl ring could be functionalized with photo-crosslinking groups, such as benzophenone or phenyl azide (B81097), to create novel photo-crosslinkable probes.

Bioorthogonal chemistry involves reactions that occur within a biological system without interfering with native biochemical processes. wikipedia.org This typically involves a pair of mutually reactive functional groups that are abiotic. The "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) to selectively label tyrosine residues, demonstrates a powerful method for protein modification. nih.gov This reaction targets the phenolic side chain of tyrosine, suggesting that the ether linkage in this compound could potentially be a site for the development of new bioorthogonal reactions, or the O-phenyl group itself could be modified to include a bioorthogonal handle like an azide or an alkyne.

The development of such probes based on this compound would require synthetic strategies to introduce the desired functionalities onto the this compound scaffold. While the synthesis of N-Ac-D-O-phenyltyrosine has been reported, its application was for peptide-based antagonists rather than as a molecular probe. The creation of functionalized this compound derivatives for use in photo-crosslinking or bioorthogonal ligation remains an area for future exploration.

Table 2: Examples of Unnatural Amino Acids in Advanced Probing Techniques

| Unnatural Amino Acid | Technique | Reactive Group | Application |

| p-benzoyl-L-phenylalanine (pBpa) | Photo-crosslinking | Benzophenone | Capturing protein-protein interactions. nih.govresearchgate.net |

| p-azido-L-phenylalanine | Photo-crosslinking, Bioorthogonal Chemistry | Phenyl azide | Studying protein-protein interactions, click chemistry. nih.gov |

| Tyrosine (modified with PTAD) | Bioorthogonal Chemistry | Triazolinedione | Site-specific protein labeling. nih.gov |

This table illustrates the types of unnatural amino acids and their applications in modern chemical biology, providing a context for the potential development of this compound-based probes.

Engineered Biological Systems for O Phenyl Tyrosine Incorporation

Mammalian Cell Systems for Unnatural Amino Acid Expression

The genetic encoding of ncAAs in mammalian cells facilitates the study of protein function in a native cellular environment. This process relies on the development of an orthogonal translation system that does not interfere with the host cell's own protein synthesis machinery. biorxiv.orgrsc.org The core components are an orthogonal aaRS/tRNA pair and the specific ncAA, which is supplied in the cell culture medium. labome.com

The strategy involves engineering an aaRS that uniquely recognizes the desired ncAA, in this case, O-phenyl-tyrosine, and charges it onto an orthogonal tRNA. This orthogonal tRNA is engineered to decode a reassigned codon, most commonly the UAG amber stop codon. nih.gov When a gene of interest containing a UAG codon at a specific site is co-expressed with the orthogonal pair, the ribosome incorporates this compound at that position instead of terminating translation.

While direct reports on this compound incorporation in mammalian cells are not available, the methodology has been successfully demonstrated for structurally similar analogs like O-methyl-L-tyrosine (OMeTyr). labome.com In these cases, tyrosyl-tRNA synthetase (TyrRS) enzymes from organisms like Escherichia coli or Methanocaldococcus jannaschii are used as a starting point. biorxiv.orglabome.com The active site of the synthetase is mutated through directed evolution to create a binding pocket that accommodates the O-alkyl group of the analog while excluding the natural tyrosine. A similar protein engineering effort, focusing on creating a binding pocket suitable for the bulkier phenyl group of this compound, would be the established path for its genetic encoding in mammalian cells. rsc.org

| Component | Description | Example System (for OMeTyr) | Considerations for this compound |

|---|---|---|---|

| Orthogonal Synthetase (O-RS) | An engineered aminoacyl-tRNA synthetase that specifically recognizes the unnatural amino acid. It must not charge any endogenous amino acids. | Mutant of E. coli or M. jannaschii TyrRS, evolved to be specific for OMeTyr. labome.com | Requires evolving a TyrRS variant with a larger active site to accommodate the phenyl ring. |

| Orthogonal tRNA (O-tRNA) | A tRNA that is not recognized by any endogenous mammalian synthetases but is specifically charged by the O-RS. Its anticodon is mutated to recognize a stop codon (e.g., CUA for the UAG codon). | E. coli or M. jannaschii tRNATyrCUA. biorxiv.org | Standard orthogonal tRNAs like M. jannaschii tRNATyrCUA would likely be effective. |

| Selector Codon | A codon in the mRNA of the target protein that is repurposed to encode the ncAA. The amber stop codon (UAG) is most common. | TAG codon engineered at the desired site of incorporation. nih.gov | A TAG codon would be introduced into the gene of interest at the desired position. |

| Delivery Method | Plasmids encoding the O-RS and O-tRNA are transfected into the mammalian host cells. | Co-transfection of plasmids for the O-RS, O-tRNA, and the target protein containing a TAG codon. biorxiv.org | Standard plasmid transfection protocols would be used. |

| Unnatural Amino Acid | The ncAA is supplied exogenously in the cell culture medium and must be permeable to the cell membrane. | O-methyl-L-tyrosine added to the growth medium. labome.com | This compound would be added to the culture medium. |

Bacterial Cell Systems (e.g., Escherichia coli) for Recombinant Protein Production

Escherichia coli is the most widely used host for the production of recombinant proteins containing ncAAs due to its rapid growth, low cost, and the availability of extensive genetic tools. frontiersin.org The fundamental approach is analogous to that in mammalian cells, utilizing an orthogonal aaRS/tRNA pair to suppress an amber stop codon. researchgate.net

Significant research has focused on engineering E. coli to incorporate a wide variety of tyrosine and phenylalanine analogs. nih.govnih.gov This is often achieved by evolving orthogonal synthetases, such as TyrRS from M. jannaschii or the highly versatile pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. nih.govnih.gov The PylRS system is particularly notable for its promiscuity, having been engineered to incorporate over 100 different ncAAs. nih.gov For instance, a mutant M. jannaschii TyrRS has been used to incorporate p-methoxyphenylalanine (OMePhe), a structural analog of this compound, into proteins in E. coli. nih.gov

Furthermore, studies have shown that the native translational machinery of E. coli possesses a degree of promiscuity. In cell-free systems derived from E. coli, the wild-type phenylalanyl-tRNA synthetase (PheRS) was found to be capable of incorporating tyrosine isomers such as m-tyrosine and o-tyrosine into proteins. nih.govrsc.org This suggests that the synthetase can tolerate substitutions at positions other than the para-hydroxyl group it typically recognizes. While this intrinsic activity is generally inefficient for in vivo production, it provides a basis for evolving new synthetase specificities. For the efficient and high-fidelity production of a protein containing this compound in E. coli, a dedicated orthogonal pair would be required, likely developed through the directed evolution of a TyrRS or PylRS variant. nih.gov

| Unnatural Amino Acid | Synthetase System | Key Finding | Reference |

|---|---|---|---|

| p-methoxyphenylalanine (OMePhe) | Mutant M. jannaschii tyrosyl tRNA synthetase (TyrRS) | Efficient site-specific incorporation into the 33 kDa thioesterase domain of human fatty acid synthase was achieved in E. coli. | nih.gov |

| Halogenated Tyrosines (e.g., 3-F-Tyr, 3-Cl-Tyr) | Engineered TyrRS | Successfully incorporated into myoglobin (B1173299) to probe and tune oxidase activity, demonstrating that the genetic code in E. coli can be expanded to include various Tyr analogs. | nih.gov |

| p-acetyl-L-phenylalanine | Engineered TyrRS | Demonstrated high-yield production of proteins with this keto-containing amino acid in E. coli. | researchgate.net |

| Sulfotyrosine (sTyr) | Engineered TyrRS | An orthogonal synthetase/tRNA pair enabled the production of selectively tyrosine-sulfated proteins in E. coli via amber codon suppression. | researchgate.net |

Cell-Free Protein Synthesis Systems for this compound Integration

Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo expression for incorporating ncAAs. wikipedia.org These systems, which are typically extracts from E. coli, contain all the necessary translational machinery (ribosomes, tRNAs, synthetases) but lack a cell wall, allowing for direct control over the reaction environment. wikipedia.orgprotocols.io This open nature is highly advantageous for incorporating ncAAs, as high concentrations of the desired analog can be added directly to the reaction, biasing the competition against the 20 canonical amino acids. rsc.org

Research using E. coli-derived cell-free systems has revealed the inherent substrate promiscuity of the native translational machinery. nih.gov One study systematically tested the incorporation of various phenylalanine and tyrosine analogs and found that the wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) could recognize and incorporate tyrosine isomers, including ortho-tyrosine and meta-tyrosine. nih.govrsc.org This occurs because the PheRS enzyme, while highly selective against the para-hydroxyl group of tyrosine, is far less selective against hydroxyl groups at other positions on the phenyl ring. rsc.org

This promiscuity suggests a potential mechanism for the low-level incorporation of this compound in a cell-free system without an engineered synthetase, possibly through misacylation by the native PheRS or TyrRS. However, for efficient, site-specific, and high-fidelity incorporation, a CFPS system would be supplemented with an orthogonal aaRS/tRNA pair specific for this compound, just as in live-cell systems. protocols.io The ability to directly add purified components makes CFPS an excellent platform for rapidly prototyping and optimizing conditions for new ncAA incorporation.

| Amino Acid Analog | Recognizing Synthetase | Observation | Implication for this compound |

|---|---|---|---|

| m-Tyrosine | Wild-type E. coli PheRS | Was activated and incorporated into proteins in place of phenylalanine. nih.govrsc.org | Demonstrates that PheRS can recognize tyrosine isomers, suggesting some flexibility that might be exploited. |

| o-Tyrosine | Wild-type E. coli PheRS | Was activated and incorporated into proteins in place of phenylalanine. nih.govrsc.org | Further confirms the promiscuity of the native PheRS active site for non-standard tyrosine structures. |

| 3,4-dihydroxyphenylalanine (3,4-DOPA) | Wild-type E. coli PheRS and TyrRS | Shown to be a substrate for both PheRS and TyrRS, although proofreading likely prevents misincorporation for Phe. rsc.org | Shows that both synthetases can bind analogs with modified phenyl rings. |

Future Research Directions for O Phenyl Tyrosine in Academic Contexts

Development of Novel Synthetic Strategies for Complex O-Phenyl-Tyrosine Architectures

The synthesis of peptides and proteins containing this compound is fundamental to its use. While methods for incorporating single unnatural amino acids (UAAs) are established, future research will gravitate towards creating more intricate and topologically complex architectures. A primary goal is to develop synthetic strategies that are efficient, scalable, and allow for precise control over the final molecular structure.

One promising avenue is the advancement of metal-catalyzed cross-coupling reactions directly on peptides. For instance, palladium-catalyzed C-H activation processes have been used to create covalent bonds between the side chains of different amino acids, such as tryptophan and tyrosine/phenylalanine, to form constrained or "stapled" peptides. researchgate.net Future work could adapt these methodologies for this compound, enabling the creation of novel intramolecular and intermolecular linkages that generate unique three-dimensional peptide structures. Such constrained peptides often exhibit enhanced stability, cell permeability, and biological activity. researchgate.net

Furthermore, the development of chemoenzymatic strategies represents a powerful approach. By engineering enzymes like aminomutases or leveraging the substrate promiscuity of existing enzymes, researchers could develop biocatalytic routes to this compound derivatives. mdpi.com This approach offers the potential for high stereoselectivity and environmentally benign reaction conditions, which are advantageous for producing complex drug structures and minimizing waste. mdpi.com The modification of the phenolic side chain of tyrosine is a robust alternative for late-stage peptide diversification, and applying these strategies to the external phenyl ring of this compound could generate a library of novel peptide-heterocycle conjugates with potentially enhanced therapeutic properties. acs.org

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Palladium-Catalysed C-H Activation | Creation of stapled peptides by forming a covalent bond between this compound and another residue. researchgate.net | Generates complex and conformationally constrained peptide architectures with potentially improved biological properties. researchgate.net |

| Chemoenzymatic Synthesis | Stereoselective production of this compound and its derivatives using engineered enzymes. mdpi.com | High enantioselectivity, environmentally friendly ("green chemistry"), and potential for large-scale production. mdpi.com |

| Late-Stage Peptide Modification | Functionalization of the external phenyl ring to create diverse peptide-conjugates. acs.org | Enables rapid generation of diversified peptides with potentially enhanced stability, solubility, and bioavailability. acs.org |

Exploration of Expanded Functional Diversity in Protein Engineering with this compound

The incorporation of non-canonical amino acids (ncAAs) into proteins via genetic code expansion is a transformative technology for protein engineering. nih.gov this compound, with its bulky, hydrophobic side chain, offers a unique tool to probe and modulate protein structure and function. Future research will focus on moving beyond simple substitution to harnessing its distinct properties to create proteins with novel catalytic activities and functionalities.

By strategically placing this compound within an enzyme's active site, researchers can create new catalytic mechanisms that are inaccessible with the 20 canonical amino acids. nih.gov The additional phenyl group can introduce new van der Waals or pi-stacking interactions, altering substrate specificity, enhancing catalytic efficiency, or even enabling entirely new reactions. Directed evolution can then be used to further tailor these engineered biocatalysts for improved activity, selectivity, or stability. nih.gov